Glucagon-like peptide-1 (28-36) amide is a nonapeptide derived from the C-terminal region of glucagon-like peptide-1, which plays a significant role in glucose metabolism and insulin regulation. Initially considered a metabolically inactive byproduct, recent studies have revealed its potential therapeutic effects, particularly in the context of type 2 diabetes mellitus and metabolic disorders. This peptide is synthesized through the enzymatic cleavage of glucagon-like peptide-1 by neutral endopeptidase, resulting in its unique biological functions.
Glucagon-like peptide-1 (28-36) amide is primarily produced from the cleavage of glucagon-like peptide-1, which is secreted by L-cells in the intestine in response to nutrient intake. The enzymatic action of dipeptidyl peptidase IV and neutral endopeptidase facilitates this conversion, leading to the formation of several metabolites, including glucagon-like peptide-1 (28-36) amide itself .
This compound belongs to the class of incretin hormones, specifically categorized as a peptide hormone. It is recognized for its insulinotropic effects and its role in regulating glucose homeostasis. Its classification can be understood within the broader context of peptides that influence metabolic processes.
The synthesis of glucagon-like peptide-1 (28-36) amide typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. Following synthesis, purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels (>98%) necessary for biological assays .
The synthesis process involves:
Glucagon-like peptide-1 (28-36) amide has a specific amino acid sequence represented as FIAWLVKGRamide. This sequence indicates its composition and structural characteristics that are crucial for its biological activity.
The molecular weight of glucagon-like peptide-1 (28-36) amide is approximately 1090 Da. Its structure includes:
Glucagon-like peptide-1 (28-36) amide participates in various biochemical reactions primarily through receptor-mediated pathways. Its interactions with cellular receptors lead to downstream signaling cascades that influence metabolic processes.
Key reactions include:
The mechanism through which glucagon-like peptide-1 (28-36) amide exerts its effects involves multiple pathways:
Studies have demonstrated that administration of glucagon-like peptide-1 (28-36) amide can significantly improve glucose tolerance and reduce fasting glucose levels in animal models, indicating its potential therapeutic applications in metabolic disorders .
Glucagon-like peptide-1 (28-36) amide is a white to off-white powder that is soluble in water and physiological saline solutions. It should be stored at low temperatures to maintain stability.
The chemical properties include:
Relevant data indicate that glucagon-like peptide-1 (28-36) amide has a relatively short half-life due to rapid metabolism by enzymes like dipeptidyl peptidase IV .
Glucagon-like peptide-1 (28-36) amide has garnered interest for its potential applications in:
Recent studies highlight its multifaceted roles beyond being merely a degradation product of glucagon-like peptide-1, suggesting significant implications for future therapeutic strategies targeting metabolic disorders .
GLP-1(28-36)amide is a nonapeptide (FIAWLVKGRamide) generated through the proteolytic processing of full-length GLP-1, primarily by the membrane-bound metallopeptidase Neutral Endopeptidase 24.11 (NEP 24.11). NEP 24.11 cleaves the precursor peptides GLP-1(7-36)amide or GLP-1(9-36)amide at internal sites proximal to hydrophobic residues (Phe²⁸, Leu³²), liberating the C-terminal fragment [1] [3] [10]. This enzyme, widely expressed in endothelial cells, vascular smooth muscle, renal epithelia, and hepatocytes, exhibits a substrate preference for peptides containing bulky hydrophobic amino acids, making GLP-1 an ideal target [1] [10]. While Dipeptidyl Peptidase-4 (DPP-IV) mediates the initial N-terminal truncation of GLP-1(7-36)amide to GLP-1(9-36)amide, NEP 24.11 acts as the primary endoprotease responsible for the secondary cleavage yielding GLP-1(28-36)amide [10]. Studies in pigs demonstrated that combined inhibition of DPP-IV and NEP 24.11 significantly enhances intact GLP-1(7-36)amide stability and potentiates its insulinotropic effects compared to DPP-IV inhibition alone, confirming NEP's substantial role (up to 50% degradation contribution) in GLP-1 metabolism in vivo [10].
Table 1: Enzymatic Cleavage Patterns of GLP-1 Leading to GLP-1(28-36)amide Formation
Precursor Peptide | Cleaving Enzyme | Cleavage Site | Primary Product | Secondary Cleavage |
---|---|---|---|---|
GLP-1(7-36)amide | DPP-IV | Ala⁸-Glu⁹ | GLP-1(9-36)amide | Substrate for NEP 24.11 |
GLP-1(9-36)amide | NEP 24.11 | Arg²⁷-Phe²⁸ | GLP-1(28-36)amide | Terminal metabolite |
GLP-1(7-36)amide | NEP 24.11 | Multiple sites | GLP-1(28-36)amide + other fragments | Direct generation |
The generation and catabolism of GLP-1(28-36)amide exhibit significant tissue-specific dynamics, particularly in the liver and kidneys. Hepatocytes possess high NEP 24.11 expression, particularly on bile canalicular membranes, facilitating efficient intracellular uptake and cleavage of circulating GLP-1 precursors [2] [6]. Within hepatocytes, GLP-1(28-36)amide rapidly localizes to mitochondria, co-localizing with MitoTracker dyes, where it suppresses gluconeogenesis and reduces reactive oxygen species (ROS) [2]. Degradation studies in isolated hepatocytes reveal further processing: human hepatocytes metabolize GLP-1(28-36)amide into smaller peptides like GLP-1(29-36)amide and GLP-1(31-36)amide via hepatic endopeptidases [6]. The plasma half-life of GLP-1(28-36)amide is short but differs between species: approximately 13 minutes in mouse hepatocytes and 24 minutes in human hepatocytes [3] [6]. Renal clearance also contributes significantly to systemic elimination due to the peptide's small size and susceptibility to renal NEP and other peptidases [8] [10]. Candoxatril (NEP inhibitor) studies in pigs demonstrated a dramatic reduction in the metabolic clearance rate (MCR) of C-terminal GLP-1 immunoreactivity (indicative of metabolites like GLP-1(28-36)amide), highlighting renal NEP's role [10].
Table 2: Degradation Dynamics of GLP-1(28-36)amide in Metabolic Tissues
Tissue/Cell Type | Primary Enzymes Involved | Half-life (t½) | Key Metabolites | Functional Consequence |
---|---|---|---|---|
Mouse Hepatocytes | Hepatic endopeptidases, NEP | ~13 minutes | GLP-1(29-36)amide, GLP-1(31-36)amide | Suppressed gluconeogenesis, ↓ ROS |
Human Hepatocytes | Hepatic endopeptidases, NEP | ~24 minutes | GLP-1(29-36)amide, GLP-1(31-36)amide | Suppressed gluconeogenesis, ↑ ATP |
Renal Tubules | NEP 24.11, other peptidases | <5 minutes (systemic) | Smaller fragments | Systemic clearance |
Significant species-specific variations exist in the proteolytic generation and stability of GLP-1(28-36)amide. In vitro metabolism studies using cryopreserved hepatocytes show that mouse hepatocytes degrade GLP-1(28-36)amide faster (t½ = ~13 min) compared to human hepatocytes (t½ = ~24 min) [3] [6]. This difference correlates with observed efficacy concentrations in functional assays: mouse studies often report effects in the micromolar range (e.g., 0.01–10 μM for glucose suppression in hepatocytes), while some human cell line studies show cytoprotective effects at lower nanomolar concentrations (0.1–100 nM), potentially related to formulation or intrinsic cellular differences [1] [5] [6]. Furthermore, the enzymatic repertoire differs: NEP 24.11 inhibition with phosphoramidon significantly stabilizes GLP-1(28-36)amide in human hepatocytes but has less pronounced effects in mice, suggesting a more complex degradation cascade or involvement of additional enzymes in rodents [6]. These differences necessitate caution when extrapolating rodent pharmacokinetic and pharmacodynamic data to humans. The mitochondrial targeting and suppression of oxidative stress appear conserved across species, but the metabolic stability and precise cleavage patterns downstream of GLP-1(28-36)amide formation show divergence [2] [6].
Table 3: Cross-Species Comparison of GLP-1(28-36)amide Metabolism
Parameter | Mouse Models | Human Systems | Key Implications |
---|---|---|---|
Primary Generating Enzyme | NEP 24.11 | NEP 24.11 | Conserved enzymatic pathway |
Hepatocyte Half-life (t½) | ~13 minutes | ~24 minutes | Human peptide is more stable in vitro |
Reported Effective Concentrations (Functional assays) | Often micromolar (μM) range (e.g., 0.01-10 μM) | Potentially nanomolar (nM) range (e.g., 0.1-100 nM) | Species differences in sensitivity/potency |
Effect of NEP Inhibition (e.g., Phosphoramidon) | Moderate stabilization | Significant stabilization | Human degradation more NEP-dependent? |
Downstream Metabolites | GLP-1(29-36)amide, GLP-1(31-36)amide | GLP-1(29-36)amide, GLP-1(31-36)amide | Conserved cleavage sites |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7